7-[3-methoxy-2-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-[3-methoxy-2-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound with a unique structure that includes a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-methoxy-2-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multiple steps, including the formation of the thienopyridine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the methoxy and phenylethoxy groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts and controlled reaction conditions to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
7-[3-methoxy-2-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxy and phenylethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[3-methoxy-2-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one
- 4-hydroxy-2-quinolones
Uniqueness
7-[3-methoxy-2-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thienopyridine core and functional groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C22H21NO3S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
7-[3-methoxy-2-(2-phenylethoxy)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C22H21NO3S/c1-25-19-9-5-8-16(17-14-20(24)23-18-11-13-27-22(17)18)21(19)26-12-10-15-6-3-2-4-7-15/h2-9,11,13,17H,10,12,14H2,1H3,(H,23,24) |
InChI Key |
CSRTWGONOQTODF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCCC2=CC=CC=C2)C3CC(=O)NC4=C3SC=C4 |
Origin of Product |
United States |
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